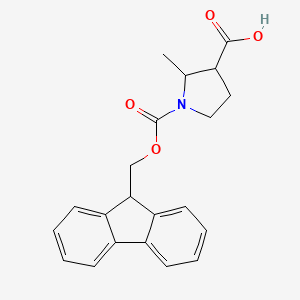
2,6-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,6-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide is a chemical compound with the molecular formula C15H20F2N2O2 . It has an average mass of 298.328 Da and a monoisotopic mass of 298.149292 Da .
Molecular Structure Analysis
The molecular structure of this compound consists of 15 carbon atoms, 20 hydrogen atoms, 2 fluorine atoms, 2 nitrogen atoms, and 2 oxygen atoms .Scientific Research Applications
PET Imaging Agent Synthesis
2,6-difluoro-N-(1-(2-methoxyethyl)piperidin-4-yl)benzamide derivatives have been synthesized for use as potential PET (Positron Emission Tomography) imaging agents. The synthesis involved multiple steps from 2,6-difluorobenzoic acid and aimed at developing new tracers for imaging B-Raf(V600E) in cancers. The specific tracer 2,6-difluoro-N-(3-[(11)C]methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide showed promising decay corrected radiochemical yields and specific activity, indicating its potential in PET imaging applications (Wang et al., 2013).
Synthesis of Fluorinated Molecules
Research has also focused on the synthesis of fluorinated molecules, which are crucial in pharmaceutical and agrochemical industries. One study reported the rhodium(III)-catalyzed alkenylation of various benzamides with difluorohomoallylic silyl ethers. This method is notable for its broad substrate compatibility, good functional group tolerance, and high regioselectivity, offering a pathway to synthesize elaborate difluorinated compounds from readily available fluorinated synthons (Cui et al., 2023).
Serotonin 4 Receptor Agonists
Benzamide derivatives, including this compound, have been synthesized and evaluated as potent serotonin 4 (5-HT(4)) receptor agonists. These compounds have shown favorable pharmacological profiles for gastrointestinal motility, indicating their potential in therapeutic applications related to digestive health (Sonda et al., 2003).
Antibacterial and Bioactivity Studies
The metal complexes of new benzamides have been synthesized and evaluated for antibacterial activity against various bacterial strains. Copper complexes, in particular, exhibited superior activities compared to the free ligands and standard antibiotics against certain bacteria, showcasing the antimicrobial potential of these compounds (Khatiwora et al., 2013).
Inhibitors of Presynaptic Choline Transporter
Some derivatives have been identified as potent and selective inhibitors of the presynaptic choline transporter, a target of interest for modulating cholinergic signaling. This discovery, based on high-throughput screening and subsequent medicinal chemistry efforts, opens up new possibilities for therapeutic interventions in disorders related to cholinergic dysfunctions (Bollinger et al., 2015).
properties
IUPAC Name |
2,6-difluoro-N-[1-(2-methoxyethyl)piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F2N2O2/c1-21-10-9-19-7-5-11(6-8-19)18-15(20)14-12(16)3-2-4-13(14)17/h2-4,11H,5-10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBIFELNYVFLQAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=C(C=CC=C2F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,5-dimethoxyphenyl)-9-(3-hydroxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2629250.png)
![N-(2-methylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2629251.png)


![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(pyridin-4-yl)piperidin-4-yl)methyl)urea](/img/structure/B2629256.png)
![(1S)-11-(piperidine-4-carbonyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one;hydrochloride](/img/structure/B2629257.png)

![N-(6-methoxypyridin-3-yl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2629262.png)



![(Z)-N-(6-ethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(N-ethyl-N-phenylsulfamoyl)benzamide](/img/structure/B2629269.png)
